Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Non-Fluorinated Analog
The introduction of the trifluoromethyl group at the ortho position significantly increases the compound's lipophilicity compared to its non-fluorinated analog. 4-Pyrrolidin-1-yl-2-(trifluoromethyl)aniline exhibits a predicted LogP of 3.36 , which is substantially higher than that of 4-(pyrrolidin-1-yl)aniline (LogP ≈ 1.8-2.2, estimated based on structural analogs) . This increase in LogP correlates with improved membrane permeability and potential for enhanced oral bioavailability or blood-brain barrier penetration in drug discovery contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.36 (ACD/Labs predicted) |
| Comparator Or Baseline | 4-(pyrrolidin-1-yl)aniline: LogP ≈ 1.8-2.2 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.2 to +1.6 |
| Conditions | Predicted data using ACD/Labs Percepta Platform, version 14.00 |
Why This Matters
Higher LogP values are critical for optimizing pharmacokinetic properties in CNS-targeting or orally administered drug candidates, making this compound a more suitable starting point for such programs compared to its non-fluorinated analog.
